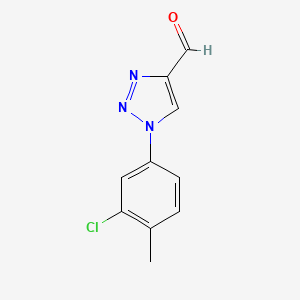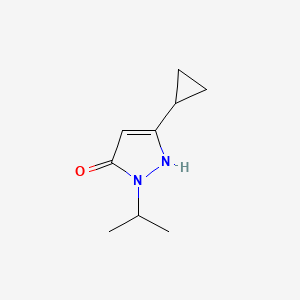![molecular formula C10H9BrClN3 B1467337 1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1251049-88-3](/img/structure/B1467337.png)
1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
説明
1-(4-bromophenyl)methyl-4-(chloromethyl)-1H-1,2,3-triazole, commonly known as BCT, is a synthetic chemical compound that has been used in various scientific research applications. It is a heterocyclic compound with a molecular formula of C7H5BrClN2 and a molecular weight of 217.55 g/mol. BCT is a highly versatile compound that has been used in various scientific research applications including synthesis, drug design, biochemistry, and pharmacology.
科学的研究の応用
BCT has been used in a variety of scientific research applications. It has been used in the synthesis of a number of different compounds, including drugs, dyes, and fragrances. It has also been used in biochemistry and pharmacology, as it has been found to have a number of different biochemical and physiological effects. In addition, BCT has been used in drug design, as it has been found to be an effective inhibitor of certain enzymes.
作用機序
The mechanism of action of BCT is not completely understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme and block the enzyme from catalyzing its reaction. This inhibition of the enzyme can then lead to a number of different biochemical and physiological effects.
Biochemical and Physiological Effects
BCT has been found to have a number of different biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it has been found to inhibit the enzyme aromatase, which is involved in the production of estrogen. BCT has also been found to have antioxidant properties, which can help protect cells from free radical damage.
実験室実験の利点と制限
BCT has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive and easily synthesized compound. In addition, it has a number of different biochemical and physiological effects, making it useful for a variety of different research applications. However, one of the main limitations is that it is not as well studied as some other compounds, making it difficult to predict the exact effects of BCT in a lab setting.
将来の方向性
The future directions for the use of BCT in scientific research are numerous. One potential direction is the use of BCT in drug design, as it has been found to be an effective inhibitor of certain enzymes. In addition, BCT could be used in the synthesis of other compounds, such as dyes and fragrances. It could also be used to study the biochemical and physiological effects of BCT in more detail. Finally, BCT could be used in the development of new drugs and therapies, as it has been found to have a number of different biochemical and physiological effects.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMPTVBVSZYXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)
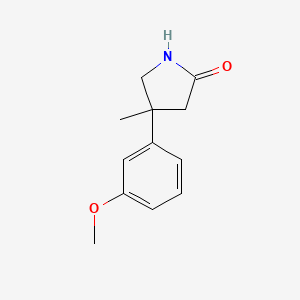
![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)


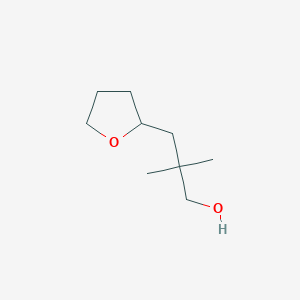
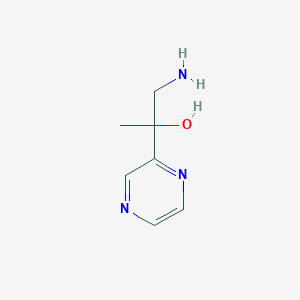
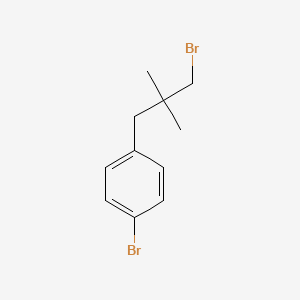
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)
